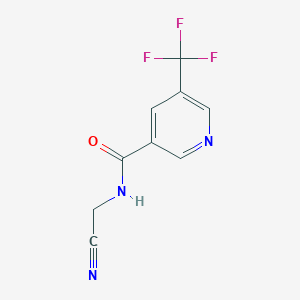

N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide

Description

N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-based compound characterized by a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring and a cyanomethyl-substituted carboxamide moiety at the 3-position. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in agrochemicals or pharmaceuticals. Notably, its positional isomer, N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide (flonicamid), is a known insecticide approved by the ISO (International Organization for Standardization) . The 5-trifluoromethyl substitution in the target compound may alter its bioactivity compared to flonicamid, highlighting the importance of substituent positioning in pyridine derivatives.

Properties

IUPAC Name |

N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-6(4-14-5-7)8(16)15-2-1-13/h3-5H,2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPISJOJBJUHRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves several steps, typically starting with the preparation of the pyridine ringThe reaction conditions often involve the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in reverse phase high-performance liquid chromatography (HPLC) methods .

Industrial Production Methods: Industrial production of flonicamid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required standards for agricultural use. The use of advanced chromatographic techniques helps in the isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to study its behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving flonicamid include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of flonicamid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been explored for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. Research indicates that derivatives of this compound exhibit potent antitumor activity in vitro. For instance, a series of pyrrolo[2,3-b]pyridine derivatives synthesized from this compound demonstrated significant FGFR inhibitory activity with IC50 values ranging from 7 nM to 712 nM against FGFR1–4.

Antibacterial and Antitubercular Properties

The compound's derivatives have also been investigated for their antibacterial and antitubercular properties. Synthesis methods often involve multi-step organic reactions, leading to compounds that have shown promising results in inhibiting bacterial growth and combating tuberculosis.

Organic Synthesis Applications

Synthesis of Novel Ligands

In organic synthesis, this compound serves as a precursor for synthesizing novel bidentate dithiocarbamate ligands. These ligands can form complexes with transition metals, which are valuable in various catalytic processes and material science applications. The insertion reaction of carbon disulfide with pyridine-3-carboxamide is a common method for deriving these ligands.

Development of New Derivatives

The compound is utilized to create new derivatives that may possess enhanced biological activities or different pharmacological profiles. For example, the synthesis of pyrrolo[3,2-b]pyridine derivatives linked to methoxypyridine has been reported, with these compounds being screened for their antitubercular activity using microplate alamar blue assay methods.

Agricultural Applications

Insecticide Development

this compound is related to flonicamid, a systemic insecticide known for its selective action on specific nicotinic acetylcholine receptors (nAChRs) in insects. This mechanism leads to paralysis and death of pests by disrupting nerve signal transmission. The compound's properties make it suitable for developing effective insecticides that target agricultural pests while minimizing harm to non-target organisms .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | Different position of trifluoromethyl group | Potentially different biological activity profile |

| 6-(trifluoromethyl)nicotinamide | Lacks cyanomethyl substitution | Primarily studied for effects on nicotinic receptors |

| Flonicamid | Contains similar trifluoromethyl and cyanomethyl groups | Known for selective action on insect nAChRs |

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves the inhibition of inward-rectifying potassium channels in insects. This inhibition disrupts the feeding behavior of sap-sucking insects, leading to their mortality. The compound’s unique mode of action makes it effective against pests that have developed resistance to conventional insecticides .

Comparison with Similar Compounds

Insights :

- Halogen vs. CF₃ : Bromo or iodo substituents (e.g., in ) increase molecular weight and polarizability but lack the strong electron-withdrawing effect of -CF₃.

- Carboxamide Modifications: Replacement of the cyanomethyl group with pivalamide (e.g., ) introduces bulkier tert-butyl moieties, which may reduce membrane permeability.

Data Tables

Table 1: Substituent Positioning and Functional Group Impact

Table 2: Physicochemical Properties (Inferred)

| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| N-(cyanomethyl)-5-CF₃-pyridine-3-carboxamide | 1.8 | ~0.5 (aqueous) | High (due to -CF₃) |

| Flonicamid | 2.1 | ~0.3 (aqueous) | Moderate |

Q & A

Advanced Research Question

- Molecular Docking: Screens against targets (e.g., enzymes, receptors) using software like AutoDock or Schrödinger.

- QSAR Modeling: Correlates structural features (e.g., logP, H-bond acceptors) with activity.

- MD Simulations: Assesses stability of ligand-target complexes over time (≥100 ns trajectories) .

Validation: - Cross-checking docking results with experimental binding assays (e.g., SPR, ITC) resolves false positives .

How do structural modifications (e.g., substituent variation) affect its bioactivity in structure-activity relationship (SAR) studies?

Advanced Research Question

- Trifluoromethyl Group: Enhances metabolic stability and binding affinity due to electron-withdrawing effects.

- Cyanomethyl Substitution: Modulates solubility and membrane permeability.

- Pyridine Ring Modifications: Alter π-π stacking interactions with aromatic residues in target proteins .

Methodology: - Synthesize analogs with substituents at C5 (e.g., Cl, Br) and compare IC50 values in enzyme inhibition assays .

How can contradictory data in biological activity studies be resolved?

Advanced Research Question

Contradictions (e.g., varying IC50 values) may arise from:

- Metabolite Interference: Degradation products (e.g., TFNA, TFNG) may exhibit off-target effects .

- Assay Conditions: pH, temperature, or solvent (e.g., DMSO concentration) alter compound stability.

Resolution Strategies: - Conduct metabolite profiling (LC-MS/MS) during bioassays.

- Standardize protocols across labs (e.g., NIH/WHO guidelines) .

What are the primary degradation pathways and metabolites of this compound under physiological conditions?

Advanced Research Question

- Phase I Metabolism: Oxidative cleavage of the cyanomethyl group generates TFNA (4-trifluoromethylnicotinic acid).

- Phase II Metabolism: Conjugation with glutathione forms TFNG (N-(4-trifluoromethylnicotinoyl)glycine) .

Methodological Approach: - In Vitro Assays: Use liver microsomes or hepatocytes to identify metabolites.

- Analytical Tools: UPLC-QTOF for metabolite detection and structural elucidation .

What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?

Advanced Research Question

- Solubility: Measure in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask or nephelometry.

- Permeability: Caco-2 cell monolayer assays predict intestinal absorption.

- Plasma Stability: Incubate compound in plasma (37°C) and quantify degradation via LC-MS .

Data Interpretation: - Low solubility (<10 µg/mL) may necessitate formulation strategies (e.g., nanocrystals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.